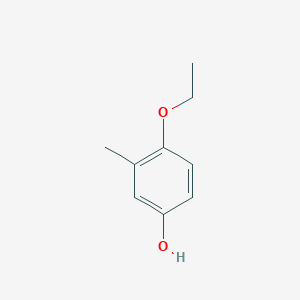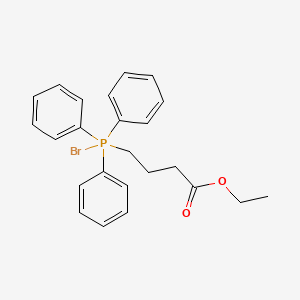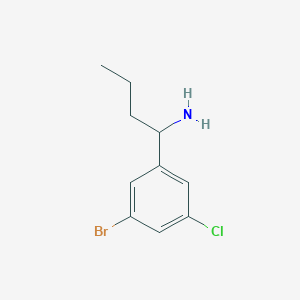
Ketomethylenebestatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketomethylenebestatin is a synthetic compound known for its role as an aminopeptidase inhibitor. It is an analog of the natural aminopeptidase inhibitor Bestatin. The compound has shown significant inhibitory activity against various aminopeptidases, including AP-B, AP-M, and Leu-AP, with IC50 values of 56 μM, 752 μM, and 0.39 μM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketomethylenebestatin involves several key steps. The process begins with a malonic ester alkylation using a suitably protected halomethyl ketone of (2S,3R)-AHPBA. This is followed by a second alkylation with isobutyl bromide of the resulting 4-ketodiester. The final steps include decarboxylation and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of malonic ester alkylation and subsequent steps are common in pharmaceutical manufacturing, allowing for the production of this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
Ketomethylenebestatin primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halomethyl ketones and alkyl bromides.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halomethyl ketones yield ketomethylene derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Ketomethylenebestatin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of aminopeptidases in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting aminopeptidases involved in disease pathways.
Mecanismo De Acción
Ketomethylenebestatin exerts its effects by inhibiting aminopeptidases, enzymes that play a crucial role in protein metabolism. The compound binds to the active site of these enzymes, preventing them from cleaving amino acids from the N-terminus of peptide substrates. This inhibition disrupts various metabolic pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bestatin: The natural aminopeptidase inhibitor from which Ketomethylenebestatin is derived.
Amastatin: Another aminopeptidase inhibitor with a different structure but similar inhibitory activity.
Leuhistin: Known for its inhibitory effects on leucine aminopeptidase.
Uniqueness
This compound is unique due to its synthetic origin and specific inhibitory profile. While it is less potent than Bestatin, it offers a valuable alternative for studying aminopeptidase inhibition and has distinct advantages in terms of stability and ease of synthesis .
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22) |
Clave InChI |
ZPQDBPWAVIVFGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
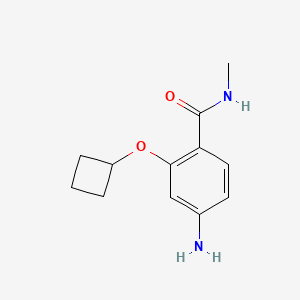


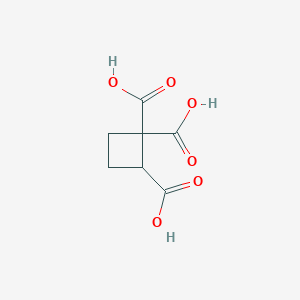
![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
